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Compound Name: _ )
diethylethanamine)

cat. No.: B1595663

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the tertiary amine 2,2'-Oxybis(n,n-diethylethanamine), also known as bis(2-
(diethylamino)ethyl) ether. Due to the limited availability of published experimental spectra for
this specific compound, this document focuses on predicted spectroscopic characteristics
based on its chemical structure and data from analogous compounds. It also outlines detailed,
generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for a liquid amine sample.

Chemical Structure and Properties

« IUPAC Name: 2-[2-(diethylamino)ethoxy]-N,N-diethylethanamine[1]
e CAS Number: 3030-43-1[1]

 Molecular Formula: C12H28N20[1][2]

« Molecular Weight: 216.37 g/mol [1][2]

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR, 13C NMR, and IR spectroscopic data for
2,2'-Oxybis(n,n-diethylethanamine). These predictions are based on established chemical
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shift and absorption frequency ranges for similar functional groups.

Predicted 'H NMR Data

Predicted Chemical Predicted Predicted
Protons . Lo .
Shift (ppm) Multiplicity Integration
a ~1.0 Triplet 12H
b ~2.5 Quartet 8H
c ~2.6 Triplet 4H
d ~3.5 Triplet 4H

Structure for *H NMR assignment: (CH3sCH2)2N-CH2CH2-O-CH2CH2-N(CHz2CHs)z abcd

Predicted **C NMR Data

Carbon Predicted Chemical Shift (ppm)
1 ~12
2 ~48
3 ~52
4 ~70

Structure for 33C NMR assignment: (CtH3zC2H2)2N-C3H2C*H2-O-C*H2C3H2-N(C2H3CH3s)2

Predicted Infrared (IR) SpectroscopyData

Predicted Absorption

Functional Group

Range (cm™?)

Bond Vibration

C-H (alkane) 2850-2970 Stretch
C-O (ether) 1070-1150 Stretch
C-N (amine) 1020-1250 Stretch
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Predicted Mass Spectrometry (MS) Data

For the mass spectrum acquired via electron ionization (El), the following fragments are

predicted.

m/z Predicted Fragment

216 [M]* (Molecular lon)

201 [M - CHs]*

187 [M - C2Hs]*

144 [M - N(C2Hs)2]*

116 CH2CH20CH2CHzN(Cz2Hs)2]*
[ (C2Hs)2]

86 [CH2=N(C2Hs)2]* (likely base peak)

72 N(CzHs)2]*
[N(CzHs)2]

Experimental Protocols

The following sections detail generalized procedures for acquiring spectroscopic data for a
liquid amine like 2,2'-Oxybis(n,n-diethylethanamine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the chemical environment of the
protons and carbons in the molecule.

Methodology:

e Sample Preparation:
o Accurately weigh approximately 10-20 mg of the liquid amine sample into a clean, dry vial.
o Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCI3).

o Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
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o Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

o The height of the solution in the NMR tube should be approximately 4-5 cm.

e Instrument Setup:
o Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
o Place the sample into the NMR spectrometer.

o Data Acquisition:

o Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the
magnetic field.

o Shimming: The magnetic field homogeneity is optimized to ensure sharp spectral lines.
This can be done manually or automatically.

o Tuning and Matching: The probe is tuned to the specific nucleus being observed (*H or
13C) to maximize signal intensity.

o Acquisition: A standard pulse program is used to acquire the spectrum. For *H NMR, a
single scan may be sufficient, while 13C NMR will likely require multiple scans to achieve a
good signal-to-noise ratio.

» Data Processing:
o The acquired free induction decay (FID) is Fourier transformed to generate the spectrum.

o The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual
solvent peak or an internal standard like TMS).

o Integration of the peaks in the *H NMR spectrum is performed to determine the relative
number of protons.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Methodology:
o Sample Preparation (Neat Liquid):

o Place a single drop of the liquid amine onto the surface of a clean, dry salt plate (e.g.,
NaCl or KBr).

o Carefully place a second salt plate on top of the first, creating a thin liquid film between the
plates.

e Instrument Setup:

o Place the salt plate assembly into the sample holder of the FTIR spectrometer.
o Data Acquisition:

o Acquire a background spectrum of the empty instrument.

o Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final absorbance or transmittance spectrum.

» Data Processing:

o The resulting spectrum is analyzed to identify the characteristic absorption bands
corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid
in structure elucidation.

Methodology (Electron lonization - EIl):

e Sample Introduction:
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o The liquid amine sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC).

o The sample is vaporized in a high vacuum environment.

e |onization:

o The gaseous molecules are bombarded with a high-energy electron beam (typically 70
eV).[3]

o This causes the molecules to lose an electron, forming a positively charged molecular ion
(M%), and also induces fragmentation.[4][5][6]

e Mass Analysis:

o The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
e Detection:

o The separated ions are detected, and a mass spectrum is generated, which is a plot of ion
abundance versus m/z.

o Data Analysis:

o The mass spectrum is analyzed to identify the molecular ion peak and to interpret the
fragmentation pattern. The "nitrogen rule" can be applied, which states that a molecule
with an even number of nitrogen atoms will have an even molecular weight.[7] Alpha-
cleavage is a common fragmentation pathway for amines, where the bond adjacent to the
nitrogen atom is broken.[7][8]

Visualizations
General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a liquid sample.
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Caption: Predicted major fragmentation pathways for 2,2'-Oxybis(n,n-diethylethanamine) in
EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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